molecular formula C107H52N16O34S8 B15185739 Methylenebis(6-benzoylbenzene-1,2,3,4-tetrayl) octakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) CAS No. 83346-78-5

Methylenebis(6-benzoylbenzene-1,2,3,4-tetrayl) octakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate)

Cat. No.: B15185739
CAS No.: 83346-78-5
M. Wt: 2362.2 g/mol
InChI Key: HCLMOGBDEFFGAR-UHFFFAOYSA-N
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Description

Methylenebis(6-benzoylbenzene-1,2,3,4-tetrayl) octakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylenebis(6-benzoylbenzene-1,2,3,4-tetrayl) octakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) involves multiple steps, starting with the preparation of the benzoylbenzene intermediates. These intermediates are then subjected to diazotization reactions to introduce the diazo groups. The reaction conditions typically involve the use of strong acids and bases, as well as controlled temperatures to ensure the stability of the diazo groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Methylenebis(6-benzoylbenzene-1,2,3,4-tetrayl) octakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the diazo groups to amines.

    Substitution: The benzoylbenzene groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted benzoylbenzene compounds

Scientific Research Applications

Methylenebis(6-benzoylbenzene-1,2,3,4-tetrayl) octakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate for certain diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methylenebis(6-benzoylbenzene-1,2,3,4-tetrayl) octakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) involves its interaction with molecular targets such as enzymes and receptors. The diazo groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The benzoylbenzene groups can also interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Methylenebis(benzene-1,2,3,4-tetrayl) octakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate)
  • Methylenebis(6-benzoylbenzene-1,2,3,4-tetrayl) octakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate)

Uniqueness

Methylenebis(6-benzoylbenzene-1,2,3,4-tetrayl) octakis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) is unique due to its combination of benzoylbenzene and diazo groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industry.

Properties

CAS No.

83346-78-5

Molecular Formula

C107H52N16O34S8

Molecular Weight

2362.2 g/mol

IUPAC Name

[3-benzoyl-2-[[2-benzoyl-3,4,5,6-tetrakis[(6-diazo-5-oxonaphthalen-1-yl)sulfonyloxy]phenyl]methyl]-4,5,6-tris[(6-diazo-5-oxonaphthalen-1-yl)sulfonyloxy]phenyl] 6-diazo-5-oxonaphthalene-1-sulfonate

InChI

InChI=1S/C107H52N16O34S8/c108-116-72-43-35-54-62(92(72)126)19-7-27-80(54)158(134,135)150-100-70(88(90(124)52-15-3-1-4-16-52)102(152-160(138,139)82-29-9-21-64-56(82)37-45-74(118-110)94(64)128)106(156-164(146,147)86-33-13-25-68-60(86)41-49-78(122-114)98(68)132)104(100)154-162(142,143)84-31-11-23-66-58(84)39-47-76(120-112)96(66)130)51-71-89(91(125)53-17-5-2-6-18-53)103(153-161(140,141)83-30-10-22-65-57(83)38-46-75(119-111)95(65)129)107(157-165(148,149)87-34-14-26-69-61(87)42-50-79(123-115)99(69)133)105(155-163(144,145)85-32-12-24-67-59(85)40-48-77(121-113)97(67)131)101(71)151-159(136,137)81-28-8-20-63-55(81)36-44-73(117-109)93(63)127/h1-50H,51H2

InChI Key

HCLMOGBDEFFGAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C(C(=C2OS(=O)(=O)C3=CC=CC4=C3C=CC(=[N+]=[N-])C4=O)OS(=O)(=O)C5=CC=CC6=C5C=CC(=[N+]=[N-])C6=O)OS(=O)(=O)C7=CC=CC8=C7C=CC(=[N+]=[N-])C8=O)OS(=O)(=O)C9=CC=CC1=C9C=CC(=[N+]=[N-])C1=O)CC1=C(C(=C(C(=C1OS(=O)(=O)C1=CC=CC2=C1C=CC(=[N+]=[N-])C2=O)OS(=O)(=O)C1=CC=CC2=C1C=CC(=[N+]=[N-])C2=O)OS(=O)(=O)C1=CC=CC2=C1C=CC(=[N+]=[N-])C2=O)OS(=O)(=O)C1=CC=CC2=C1C=CC(=[N+]=[N-])C2=O)C(=O)C1=CC=CC=C1

Origin of Product

United States

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